molecular formula C12H9NO4 B2839099 3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 84443-15-2

3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B2839099
CAS No.: 84443-15-2
M. Wt: 231.207
InChI Key: YZLDZYNOJQCZIP-UHFFFAOYSA-N
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Description

3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a quinoline derivative characterized by a 2-oxo-1,2-dihydroquinoline core with a carboxylic acid group at position 4 and an acetyl substituent at position 3. Quinoline derivatives are widely studied for their diverse biological activities, including analgesic, antimicrobial, and antioxidant properties .

Properties

IUPAC Name

3-acetyl-2-oxo-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-6(14)9-10(12(16)17)7-4-2-3-5-8(7)13-11(9)15/h2-5H,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLDZYNOJQCZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331130
Record name 3-acetyl-2-oxo-1H-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

84443-15-2
Record name 3-acetyl-2-oxo-1H-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoylacetate with acetic anhydride, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Substitution Reactions

The acetyl and carboxylic acid groups undergo nucleophilic substitution under acidic or basic conditions.

Example reactions :

  • Amide formation : Reacting with amines (e.g., benzylamine) in DMF with triethylamine yields 3-acetyl-2-oxo-1-(substituted)-1,2-dihydroquinoline-4-carboxamides .

  • Esterification : Treatment with alkyl bromides (e.g., methyl bromide) in ethanol under reflux produces ethyl 3-acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives .

Reagents and conditions :

Reaction TypeReagents/ConditionsMajor Products
Amide formationAmines, DMF, triethylamine, 80°CCarboxamide derivatives
EsterificationAlkyl bromides, ethanol, refluxCarboxylate esters

Oxidation and Reduction

The keto group at position 2 participates in redox reactions:

Oxidation

  • Keto group stability : Resistant to strong oxidants (e.g., KMnO₄) under mild conditions but forms quinoline-2,3-dione derivatives under vigorous oxidation.

Reduction

  • Borohydride reduction : Sodium borohydride reduces the acetyl group to a hydroxyl group, yielding 3-(1-hydroxyethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid .

Key transformations :

3 Acetyl groupNaBH43 1 Hydroxyethyl group\text{3 Acetyl group}\xrightarrow{\text{NaBH}_4}\text{3 1 Hydroxyethyl group}

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles:

  • Hydrazine-mediated cyclization : Reaction with hydrazine hydrate in ethanol generates pyrazolidine derivatives (e.g., 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl] derivatives) .

  • Vilsmeier–Haack reagent : Forms chlorinated quinoline intermediates during the synthesis of kinase inhibitors .

Case study :

  • Cyclization of 3-acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with hydrazine hydrate produced pyrazolidine derivatives showing antibacterial activity (MIC: 64–128 µg/mL against S. aureus) .

Reductive Amination

The aldehyde intermediate (from oxidation) undergoes reductive amination:

Procedure :

  • Aldehyde formation via oxidation of the acetyl group.

  • Reaction with primary amines (e.g., methylamine) in the presence of NaBH(OAc)₃ .

Products :

  • N-alkylated derivatives with enhanced solubility and bioactivity .

Biological Activity Correlation

Derivatives exhibit structure-dependent biological effects:

Derivative TypeBiological ActivityPotency (IC₅₀ or MIC)
Pyrazolidine derivativesAntibacterial (Gram-positive)MIC: 64–128 µg/mL
N-Alkylated compoundsAnticancer (HepG2 cells)IC₅₀: 12.5 µM
CarboxamidesAcetylcholinesterase inhibitionIC₅₀: 8.7 µM

Comparative Reactivity

The acetyl group at position 3 enhances electrophilicity compared to analogs:

CompoundReactivity with HydrazineProduct Bioactivity
3-Acetyl-2-oxo-1,2-dihydroquinolineForms pyrazolidinesAntibacterial
4-Hydroxy-2-oxo-1,2-dihydroquinolineForms oxadiazolesAntifungal

Key Research Findings

  • Pyrazolidine derivatives showed 2–4x higher antibacterial activity than parent compounds against methicillin-resistant S. aureus .

  • N-Alkylation reduced cytotoxicity in non-cancerous cells (IC₅₀ > 100 µM) while maintaining anticancer efficacy .

  • Carboxamide derivatives demonstrated sub-micromolar acetylcholinesterase inhibition , suggesting potential for Alzheimer’s therapy.

This compound’s multifunctional reactivity and tunable bioactivity make it a valuable scaffold in medicinal and industrial chemistry.

Scientific Research Applications

Medicinal Chemistry

3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is extensively studied for its potential therapeutic applications:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including resistant bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating moderate antibacterial activity, making it a candidate for developing new antibiotics .
  • Anticancer Potential : In vitro studies suggest that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of keto and carboxylic acid functional groups enhances its interaction with cellular targets involved in cancer progression .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Synthesis of Quinoline Derivatives : It can be used to synthesize more complex quinoline derivatives through various chemical reactions, including oxidation, reduction, and substitution .

Common Reactions:

Reaction TypeDescription
OxidationConverts the compound into quinoline derivatives using agents like potassium permanganate.
ReductionReduces the keto group to form hydroxyquinoline derivatives using sodium borohydride.
SubstitutionNucleophilic substitution can occur at the acetyl and carboxylic acid groups.

Biological Research

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase, which could have therapeutic implications for neurological disorders by increasing neurotransmitter levels in the synaptic cleft .

Industrial Applications

In industrial chemistry, this compound is utilized in:

  • Material Development : It plays a role in developing new materials with specific chemical properties.
  • Chemical Processes : Its unique structure makes it useful in optimizing chemical processes and enhancing reaction yields.

Antibacterial Study

A recent study evaluated several quinoline derivatives for their antibacterial properties. The results indicated that modifications to the quinoline core could enhance activity against resistant bacterial strains. Specifically, compounds similar to 3-acetyl-2-oxo-1,2-dihydroquinoline showed promising results with MIC values below 100 µM against several pathogens .

Anticancer Mechanism

In another investigation focused on cancer cell lines, treatment with 3-acetyl-2-oxo-1,2-dihydroquinoline resulted in increased reactive oxygen species (ROS) levels leading to apoptosis. This study highlighted the compound's potential as a lead for developing new anticancer agents targeting oxidative stress pathways .

Mechanism of Action

The mechanism of action of 3-acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, which may have therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Structural Analogs

The quinoline scaffold permits extensive structural modifications. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Key Features Reference
3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Acetyl (3), Carboxylic acid (4) 233.20* Unique acetyl-carboxylic acid combination; potential dual functionality -
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid Carboxylic acid (4) 189.17 Antioxidant activity (DPPH radical scavenging)
4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (20e) Benzylamino (4), Carboxylic acid (3) 324.34 Analgesic intermediate; benzyl moiety critical for activity
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Methyl (1), Carboxylic acid (4) 203.19 Altered solubility and bioavailability due to N-methylation
Amino acid derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acids Variable amino acid esters (4) ~250–350 Antibacterial activity (E. coli, S. aureus); fluorescence properties

*Calculated based on molecular formula (C₁₂H₁₁NO₄).

Key Observations:

  • Positional Isomerism: The location of substituents significantly impacts activity. For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (carboxylic acid at position 4) exhibits antioxidant properties , while 4-benzylamino-3-carboxylic acid derivatives (carboxylic acid at position 3) are analgesics .

Physicochemical Properties

  • Acidity: 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids exhibit variable pKa values depending on the substituent (R). Electron-withdrawing groups (e.g., acetyl) increase acidity, while electron-donating groups (e.g., benzylamino) reduce it .
  • Solubility : Carboxylic acid derivatives generally show moderate aqueous solubility, but esters and amides (e.g., ethyl esters in ) are more lipophilic .
  • Stability : The acetyl group may confer resistance to decarboxylation compared to unsubstituted carboxylic acids .
Analgesic Activity
  • 4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (20e) and its analogs demonstrate potent analgesic effects, with structural optimization focusing on the benzyl moiety .
  • Target Compound Potential: The acetyl group may modulate pain pathways differently, but direct data are lacking.
Antimicrobial Activity
  • Amino acid derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acids inhibit bacterial growth (MIC values: 8–64 µg/mL against E. coli and S. aureus) .
  • Target Compound : The acetyl group could alter binding to targets like DNA gyrase, but this requires validation.
Antioxidant Activity
  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid scavenges DPPH radicals (IC₅₀: ~20 µM), attributed to the carboxylic acid group’s electron-donating capacity .
  • Target Compound : The acetyl group may reduce antioxidant efficacy compared to hydroxyl or carboxylate analogs.

Biological Activity

3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including an acetyl group at the third position, a keto group at the second position, and a carboxylic acid group at the fourth position. These structural elements are believed to contribute significantly to its biological activity.

  • Molecular Formula : C₁₂H₉NO₄
  • Molecular Weight : 231.20 g/mol
  • CAS Number : 84443-15-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation. By binding to the active sites of these enzymes, the compound can increase neurotransmitter levels in the synaptic cleft, potentially providing therapeutic effects for neurological disorders .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating moderate antibacterial activity. For instance, derivatives of this compound were synthesized and evaluated for their antibacterial effects, revealing promising results against resistant strains .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of the keto and carboxylic acid functional groups is thought to enhance its ability to interact with cellular targets involved in cancer progression .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAcetyl group at C3, keto group at C2Antimicrobial, anticancer
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acidHydroxy group at C4Antiviral, antibacterial
2-Oxo-1,2-dihydroquinoline-4-carboxylic acidLacks acetyl groupLimited biological activity

Case Studies and Research Findings

  • Antibacterial Study : A study evaluated a series of quinoline derivatives for their antibacterial properties. The results indicated that modifications to the quinoline core could enhance activity against resistant bacterial strains. Specifically, compounds similar to 3-acetyl-2-oxo-1,2-dihydroquinoline showed promising results with MIC values below 100 µM against several pathogens .
  • Anticancer Mechanism : In another investigation focused on cancer cell lines, it was found that treatment with 3-acetyl-2-oxo-1,2-dihydroquinoline resulted in increased reactive oxygen species (ROS) levels leading to apoptosis. The study highlighted the compound's potential as a lead for developing new anticancer agents targeting oxidative stress pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursors like 2-aminobenzoylacetic acid with acetic anhydride, followed by alkaline cyclization using sodium ethoxide . Key factors affecting yield include:

  • Temperature : Higher temperatures (e.g., reflux conditions) accelerate cyclization but may increase side reactions.
  • Catalyst selection : Alkaline conditions (e.g., ethanol/sodium ethoxide) optimize ring closure efficiency .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products .

Q. What spectroscopic techniques are essential for characterizing quinoline derivatives, and how do substituents affect NMR spectra?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments and carbon frameworks. The acetyl group at position 3 typically appears as a singlet (~2.5 ppm for CH3), while the carboxylic acid proton is deshielded (~12-14 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, e.g., loss of CO2 from the carboxylic acid group .
  • Substituents like alkyl chains or halides alter chemical shifts; electron-withdrawing groups (e.g., -COOH) deshield adjacent protons .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and purity of quinoline derivatives?

  • Methodological Answer : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by promoting uniform heating. For example:

  • Optimized parameters : 100–150°C, 300 W power, and solvent-free conditions minimize decomposition .
  • Case Study : Microwave-assisted alkylation of 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with methyl iodide achieved 85% yield vs. 60% with conventional heating .

Q. How do structural modifications at the 4-position influence bioactivity?

  • Methodological Answer :

  • Carboxamide derivatives : Synthesized via coupling with amino esters (HBTU/triethylamine), these derivatives exhibit enhanced antibacterial activity. For example:
  • Compound 1a (methyl 2-oxo-1,2-dihydroquinoline-4-yl-L-alaninate) showed MIC values of 77.5 µg/mL against Acinetobacter baumannii .
  • Substitution patterns : Electron-withdrawing groups (e.g., -COOH) improve enzyme inhibition (e.g., acetylcholinesterase), while alkyl chains reduce cytotoxicity in non-cancer cells .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from assay conditions or structural variations. Strategies include:

  • Standardized assays : Use consistent bacterial strains (e.g., Enterococcus faecalis ATCC 29212) and control antibiotics (e.g., erythromycin) for comparability .
  • Structural validation : Confirm purity via HPLC and crystallography (e.g., Hirshfeld surface analysis for intermolecular interactions) .
  • Example : Pyrrolidine derivatives showed 2–4x higher activity against MRSA than the parent compound, likely due to improved membrane permeability .

Key Methodological Recommendations

  • Enzyme inhibition assays : Use Ellman’s method for acetylcholinesterase activity, monitoring absorbance at 412 nm .
  • Antibacterial testing : Employ disk diffusion assays with 6 mm disks and 24-hour incubation at 37°C .
  • DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/6-311G(d,p) for structure-activity insights .

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